Adeninylethylcobalamin

Description

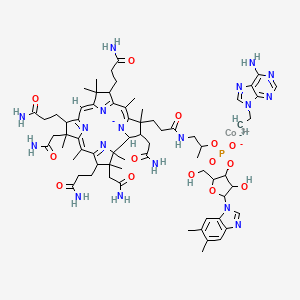

Structure

2D Structure

Properties

CAS No. |

59209-78-8 |

|---|---|

Molecular Formula |

C69H96CoN18O14P |

Molecular Weight |

1491.5 g/mol |

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;9-ethylpurin-6-amine |

InChI |

InChI=1S/C62H90N13O14P.C7H8N5.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2-12-4-11-5-6(8)9-3-10-7(5)12;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);3-4H,1-2H2,(H2,8,9,10);/q;-1;+3/p-2 |

InChI Key |

YODAQHDYTWURMV-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]CN1C=NC2=C(N=CN=C21)N.[Co+3] |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]CN1C=NC2=C(N=CN=C21)N.[Co+3] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]CN1C=NC2=C(N=CN=C21)N.[Co+3] |

Synonyms |

adeninylethylcobalamin |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Adeninylethylcobalamin

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are employed to elucidate the complex structure of adeninylethylcobalamin, each providing unique insights into its molecular framework and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

¹H NMR spectra reveal the chemical environment of each proton, with characteristic shifts indicating their proximity to different functional groups. For instance, the protons of the ethyl group attached to the adenine (B156593) and those of the corrin (B1236194) ring can be distinctly identified. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbon atoms, respectively, thus piecing together the molecular skeleton. acdlabs.com These methods help confirm the covalent bond between the ethyl group and the adenine base, as well as its attachment to the cobalt atom.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of different protons, which is crucial for determining the conformation of the flexible side chains of the corrin ring and the orientation of the axial ligands. The complexity of the spectra often requires advanced techniques and high-field magnets for full resolution and interpretation. nih.govunimelb.edu.au

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound This table is illustrative and based on typical chemical shifts for similar cobalamin structures. Actual values can vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Adenine H-2 | ~8.1 | Singlet |

| Adenine H-8 | ~8.3 | Singlet |

| Ethyl -CH₂- (attached to Adenine) | ~4.5 | Triplet |

| Ethyl -CH₂- (attached to Cobalt) | ~2.0 | Triplet |

| Corrin Ring Protons | 1.5 - 7.5 | Multiple signals |

| Dimethylbenzimidazole Protons | 6.2 - 7.2 | Multiple signals |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Cobalt Oxidation States

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. azooptics.comtechnologynetworks.com In cobalamins, the UV-Vis spectrum is dominated by the π-π* transitions of the corrin macrocycle and is highly sensitive to the oxidation state and coordination of the central cobalt atom. nih.govmsu.edu

The spectrum of this compound, like other cobalamins, exhibits characteristic absorption bands. The so-called γ-band, typically observed in the near-UV region (around 350-380 nm), is a prominent feature of the corrin ring. The α and β bands, found in the visible region (around 450-550 nm), are also characteristic and their positions and intensities can shift depending on the axial ligands. nih.gov

Changes in the cobalt oxidation state (Co(III), Co(II), or Co(I)) lead to dramatic changes in the UV-Vis spectrum. nih.govresearchgate.net For instance, the reduction of the Co(III) in this compound to Co(II) would result in a spectrum characteristic of a "base-on" or "base-off" cob(II)alamin, depending on whether the dimethylbenzimidazole ligand remains coordinated. nih.gov These spectral changes are invaluable for monitoring reactions involving the cobalt center. lcms.cz

Table 2: Typical UV-Vis Absorption Maxima for Cobalamins in Different Oxidation States

| Oxidation State | Axial Ligands | Typical λmax (nm) |

| Co(III) | Alkyl/Adenosyl | ~375 (γ-band), ~520 (α/β-bands) |

| Co(II) | Base-on | ~312, ~405, ~470 |

| Co(II) | Base-off | ~316, ~464 |

| Co(I) | Base-on | ~386, ~460, ~550, ~670 |

Infrared (IR) and Raman Spectroscopy for Vibrational Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comphotothermal.com These techniques provide a molecular "fingerprint" and can be used to identify specific functional groups and to study the interactions between different parts of the molecule. americanpharmaceuticalreview.comroutledge.com

In this compound, IR spectroscopy can identify the characteristic vibrations of the amide groups in the propionamide (B166681) side chains of the corrin ring, as well as the vibrations of the adenine and dimethylbenzimidazole bases. americanpharmaceuticalreview.com The C-N and C=C stretching vibrations of the corrin ring also give rise to distinct bands.

Raman spectroscopy is particularly sensitive to vibrations of the corrin ring and the Co-C bond. nih.gov The frequency of the Co-C stretching vibration can provide information about the strength of this bond. Changes in the vibrational spectra upon binding of this compound to an enzyme can reveal how the enzyme activates the Co-C bond for catalysis. wordpress.com

Table 3: Selected Vibrational Frequencies for this compound

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Amide C=O stretch | ~1650 | IR |

| Amide N-H bend | ~1600 | IR |

| Corrin Ring C=C stretch | ~1500-1600 | Raman, IR |

| Adenine Ring Vibrations | ~1300-1500 | Raman, IR |

| Co-C stretch | ~500 | Raman |

Mass Spectrometry Approaches for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition. pressbooks.pub High-resolution mass spectrometry can confirm the molecular formula of this compound. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments. wikipedia.org This provides valuable information about the structure of the molecule, as the fragmentation pattern is characteristic of the compound's connectivity. mdpi.com For this compound, MS/MS can be used to confirm the identity of the axial ligands and the structure of the corrin ring side chains. It is also a sensitive method for detecting and identifying impurities. cbi-toulouse.frmun.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals and certain transition metal ions. ciqtekglobal.com While the Co(III) form of this compound is diamagnetic and therefore EPR-silent, its one-electron reduction product, cob(II)alamin, is paramagnetic (Co(II), d⁷) and gives a characteristic EPR spectrum.

EPR is particularly crucial for studying the mechanism of coenzyme B12-dependent enzymes, where homolytic cleavage of the Co-C bond generates a cob(II)alamin and a radical substrate. nih.govkisti.re.kr In studies involving this compound, EPR can be used to detect the formation of the cob(II)alamin intermediate. nih.gov The hyperfine coupling between the unpaired electron and the ⁵⁹Co nucleus (I=7/2) provides detailed information about the electronic structure of the cobalt center. nih.gov When a radical species is in close proximity to the cob(II)alamin, magnetic interactions between the two paramagnetic centers can be observed, providing distance information. nih.gov

Coordination Environment of the Cobalt Center in Cobalamins

The reactivity of cobalamins is intrinsically linked to the coordination chemistry of the central cobalt atom. numberanalytics.com The cobalt ion is typically hexacoordinate, situated within the plane of the four nitrogen atoms of the corrin macrocycle. nih.gov The fifth coordination site, on the "lower" or α-face, is usually occupied by the nitrogen of the dimethylbenzimidazole (DMB) nucleotide loop. nih.gov The sixth coordination site, on the "upper" or β-face, is where the variable ligand, such as the adeninylethyl group in this case, is attached.

The oxidation state of the cobalt can vary between +3 (in the resting state of most cobalamins), +2 (cob(II)alamin), and +1 (cob(I)alamin). researchgate.net Each oxidation state has a preferred coordination number and geometry. nih.gov Co(III) is typically six-coordinate and octahedral. Co(II) can be five-coordinate (square-pyramidal) or six-coordinate. Co(I) is typically four-coordinate (square-planar) or five-coordinate.

Ligand Field Theory and Electronic Structure of Cobalt-Carbon Bonds

The electronic structure of the cobalt ion in this compound, as in other cobalamins, can be understood through Ligand Field Theory (LFT), an extension of molecular orbital theory applied to transition metal complexes. wikipedia.org In its stable Co(III) state, cobalt is a low-spin d⁶ ion, typically in a pseudo-octahedral geometry. journals.co.za The four equatorial positions are occupied by the nitrogen atoms of the corrin ring, while the two axial positions are filled by the "lower" ligand, typically a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide, and the "upper" alkyl ligand—in this case, an adeninylethyl group. numberanalytics.com

The Co-C bond is a sigma (σ) bond, and its electronic properties are a key determinant of the cofactor's reactivity. The nature of this bond is influenced by both the metal d-orbitals and the orbitals of the alkyl group. Theoretical calculations on analogous alkylcobalamins, such as methylcobalamin (B1676134) (MeCbl) and ethylcobalamin (EtCbl), indicate that the photodissociation of the Co-C bond is mediated by a repulsive triplet state. researchgate.net The key intermediate in this process is the first excited state (S1), which has a mixed character of metal-to-ligand charge transfer (MLCT) and σ-bond-to-ligand charge transfer (SBLCT). researchgate.net In this excited state, electron density shifts from the axial N(DMB)-Co-C bonding region to the corrin ring. researchgate.net

The strength of the Co-C bond, and thus its bond dissociation energy (BDE), is crucial for its biological function, which often involves either homolytic or heterolytic cleavage. For comparison, the BDEs for base-on adenosylcobalamin (AdoCbl) and MeCbl are approximately 30 and 37 kcal/mol, respectively. nih.gov The reactivity of the Co-C bond is finely tuned to support either methyl transfer reactions (heterolytic cleavage) or radical-based isomerization reactions (homolytic cleavage). nih.gov

Table 1: Representative Cobalt-Carbon Bond Characteristics in Alkylcobalamins Data based on analogous compounds.

| Cobalamin Analog | Co-C Bond Distance (Å) | Co-C Bond Dissociation Energy (kcal/mol) | Primary Cleavage Pathway |

|---|---|---|---|

| Methylcobalamin (MeCbl) | ~1.99 | ~37 nih.gov | Heterolytic nih.gov |

| Ethylcobalamin (EtCbl) | 2.023(2) nih.gov | - | Heterolytic |

| n-Propylcobalamin | - | - | Heterolytic |

| Butylcobalamin (BuCbl) | 2.028(4) nih.gov | - | Heterolytic |

| Adenosylcobalamin (AdoCbl) | ~2.05 | ~30 nih.gov | Homolytic nih.gov |

Influence of Axial Ligands and Corrin Macrocycle on Cobalt Reactivity

The reactivity of the cobalt center is not solely determined by the Co-C bond itself but is profoundly influenced by the trans and cis effects of the other ligands.

The lower axial ligand , typically DMB, exerts a significant trans influence on the upper Co-C bond. The electron-donating capacity of the DMB base stabilizes the Co(III) state and modulates the strength of the Co-C bond. iiti.ac.in However, in many enzymatic environments, the DMB is displaced and replaced by a histidine residue from the protein, a state referred to as "base-off/His-on". nih.govnih.gov This change in the lower axial ligand is believed to be a key mechanism for modulating the reactivity of the Co-C bond to facilitate catalysis. iiti.ac.in The pKa for the base-on to base-off transition is dependent on the nature of the upper axial ligand. nih.gov

The upper axial ligand —the adeninylethyl group in this case—also influences the properties of the cobalt center. There is a phenomenon known as the "inverse trans influence" in alkylcobalamins, where a stronger σ-donating alkyl group leads to a lengthening of both the Co-C bond and the trans Co-N(DMB) bond. nih.govacs.org This effect is attributed more to steric hindrance from the bulkier alkyl groups than to a true electronic effect. journals.co.zaacs.org The reactivity of various alkylcobalamins in the presence of glutathione (B108866) (GSH) has been shown to decrease with increasing alkyl chain length, following the order: MeCbl > EtCbl > AdoCbl ≈ propylcobalamin > butylcobalamin. nih.gov

The corrin macrocycle plays a crucial cis role in tuning the cobalt's reactivity. Unlike the planar porphyrin ring, the corrin ring is flexible and can adopt a helical conformation. nih.gov This flexibility allows the corrin ring to act as an "entatic state module," inducing strain on the cobalt coordination sphere and facilitating changes in the cobalt's oxidation state and the lability of the axial ligands. nih.gov It has been proposed that the electron-rich corrin ring delocalizes electron density to the Co(III) center, giving it some labile Co(II)-like character. wits.ac.za Perturbations to the corrin ring structure, such as cleaving one of the ring bonds, have been shown to significantly decrease the lability of the cobalt ion, highlighting the importance of the intact macrocycle. wits.ac.za

Crystallographic Studies (e.g., X-ray, Neutron Diffraction) of Cobalamin Analog-Protein Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of cobalamins and their complexes with proteins. journals.co.zaroyalsocietypublishing.org These studies have revealed critical details about the coordination geometry, the conformational changes upon protein binding, and the interactions that modulate cofactor reactivity.

High-resolution crystal structures of various alkylcobalamins, including ethylcobalamin and butylcobalamin, have been obtained using synchrotron X-ray diffraction. nih.gov These studies provide precise measurements of bond lengths and angles. For instance, the Co-C bond distances for EtCbl and BuCbl are 2.023(2) Å and 2.028(4) Å, respectively, while the corresponding Co-N(DMB) bond distances are 2.232(1) Å and 2.244(1) Å. nih.gov

Crystallographic studies of cobalamin-dependent enzymes like methionine synthase and methylmalonyl-CoA mutase have shown that the cofactor often binds in a "base-off" conformation, where the DMB ligand is displaced by a histidine residue from the protein. acs.orgtandfonline.com This conformational switch is a recurring theme and is thought to be a key part of the catalytic mechanism. tandfonline.com For example, in the structure of MeCbl bound to the processing protein MMACHC (also known as CblC), the DMB tail is secured away from the corrin ring in a hydrophobic pocket. nih.gov

Neutron diffraction studies offer a unique advantage by accurately locating hydrogen atoms, providing detailed information about hydrogen bonding networks and the hydration of the molecule. nih.govacs.org High-resolution neutron crystallography on cob(II)alamin has provided unprecedentedly accurate parameters for the hydrogen-bonding interactions involved in the hydration of the biomolecule. nih.gov

Table 2: Representative Crystallographic Data for Alkylcobalamins Data obtained from X-ray diffraction studies of analogous compounds.

| Compound | PDB ID | Resolution (Å) | Co-C Bond Length (Å) | Co-N(DMB) Bond Length (Å) | Corrin Fold Angle (°) | Reference |

|---|---|---|---|---|---|---|

| Ethylcobalamin | - | - | 2.023(2) | 2.232(1) | 14.7 | nih.gov |

| Butylcobalamin | - | - | 2.028(4) | 2.244(1) | 13.1 | nih.gov |

| Adenosylcobalamin | 1B12 | 1.0 | ~2.05 | ~2.24 | - | royalsocietypublishing.org |

| Methylcobalamin | - | - | ~1.99 | ~2.19 | - | journals.co.za |

Conformational Dynamics and Stereochemical Analysis

The structure of this compound is not static. The flexibility of the corrin ring and the rotational freedom of the side chains, including the upper and lower axial ligands, give rise to a complex conformational landscape.

The conformation of the corrin ring itself is often described by a "fold angle," which quantifies the pucker of the macrocycle. nih.gov This fold angle is influenced by the nature of the axial ligands. A rough correlation has been observed between the corrin fold angle and the length of the Co-N(DMB) bond in alkylcobalamins. nih.gov

The orientation of the upper alkyl ligand relative to the corrin ring is also a key conformational feature. In ethylcobalamin and butylcobalamin, the alkyl ligands are directed toward the hydrophobic side of the corrin ring. nih.gov The stability of organocobalamins can be significantly affected by steric interactions. For example, neopentylcobalamin, a sterically hindered analog, shows labilization of the Co-C bond due to steric distortion, providing a model for how enzymes might activate the coenzyme. rsc.org

Stereochemical analysis is crucial for understanding the mechanisms of enzyme-catalyzed reactions involving cobalamins. The transfer of a methyl group from methylcobalamin, for instance, proceeds with a specific stereochemical outcome that informs the mechanistic pathway. Studies on methionine synthase have detailed the stereochemistry of the methyl transfer process. iiti.ac.in

The binding of cobalamin analogs to proteins can induce and stabilize specific conformations. The binding of alkylcobalamins to the MMACHC protein, for example, induces the "base-off" conformation, which is important for enhancing the reactivity of the upper axial ligand for subsequent processing. nih.gov The dynamic interplay between the different domains of a cobalamin-dependent enzyme, and the associated conformational changes in the cofactor, are essential for the catalytic cycle, including the stages of activation and reactivation. nih.govpnas.org

Biochemical and Enzymatic Mechanisms Involving Adeninylethylcobalamin

Interaction with Cobalamin-Dependent Enzymes, e.g., Diol Dehydrase.nih.govresearchgate.netkisti.re.kracs.orgacs.org

Adeninylethylcobalamin (AdeEtCbl) serves as a crucial analog in the study of coenzyme B12-dependent enzymes, such as diol dehydrase. kisti.re.kracs.orgacs.org Its interaction with these enzymes provides valuable insights into the catalytic mechanisms, particularly the activation of the carbon-cobalt (C-Co) bond, a pivotal step in the enzymatic reactions. nih.govresearchgate.net

Kinetic and Thermodynamic Parameters of AdeEtCbl-Enzyme Binding.researchgate.net

The binding of AdeEtCbl to apoenzymes is a critical prerequisite for its catalytic activity or inhibition. The kinetic and thermodynamic parameters of this binding process provide a quantitative measure of the affinity and the energetic changes associated with the formation of the holoenzyme complex. While specific values for AdeEtCbl are not always detailed, the principles of enzyme-ligand interactions can be applied. Isothermal titration calorimetry (ITC) is a powerful technique used to determine these parameters, measuring the heat released or absorbed during the binding event. byu.edu This allows for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation ΔG = -RTlnKa = ΔH - TΔS. numberanalytics.com These parameters are influenced by factors such as pH, temperature, and the specific amino acid residues in the enzyme's active site. byu.edunumberanalytics.com

Table 1: Key Kinetic and Thermodynamic Parameters in Enzyme-Ligand Binding

| Parameter | Description | Significance |

| Ka (Association Constant) | Measures the affinity of the ligand for the enzyme. | A higher Ka indicates a stronger binding interaction. |

| Kd (Dissociation Constant) | The reciprocal of Ka, representing the concentration of ligand at which half of the enzyme binding sites are occupied. | A lower Kd signifies a higher affinity. |

| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | Provides information about the changes in bonding and non-covalent interactions. |

| ΔS (Entropy Change) | The change in the degree of disorder of the system upon binding. | Reflects changes in the conformational freedom of the enzyme and ligand, as well as the displacement of solvent molecules. |

| ΔG (Gibbs Free Energy Change) | The overall energy change of the binding process, determining its spontaneity. | A negative ΔG indicates a spontaneous binding event. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. mit.edu | A measure of the catalytic efficiency of the enzyme. mit.edu |

| KM (Michaelis Constant) | The substrate concentration at which the reaction rate is half of its maximum value. mit.edu | Reflects the affinity of the enzyme for its substrate. mit.edu |

This table is generated based on established principles of enzyme kinetics and thermodynamics.

Role of the Adenine (B156593) Moiety in Enzyme Recognition and Catalytic Competence.researchgate.net

The adenine moiety of coenzyme B12 and its analogs, including AdeEtCbl, plays a critical role in the recognition and binding by the apoenzyme. researchgate.net Structural studies have revealed that the adenine group is anchored within a specific binding pocket in the enzyme. nih.govnih.gov This interaction is mediated by a network of hydrogen bonds between the adenine ring and amino acid residues of the enzyme. nih.govnih.gov For instance, in diol dehydrase, the adenine moiety is recognized by specific interactions with the protein backbone and side chains, ensuring the correct positioning of the coenzyme for catalysis. nih.gov This precise orientation is crucial for the subsequent activation of the C-Co bond and the initiation of the radical-based catalytic cycle. nih.govfrontiersin.org The presence and proper positioning of the adenine group are often essential for high-affinity binding and catalytic competence. nih.govnih.gov

Investigation of Protein Conformational Changes upon Analog Binding

The binding of coenzyme analogs like AdeEtCbl to an apoenzyme can induce significant conformational changes in the protein structure. nih.gov These changes are often essential for creating the catalytically active state of the enzyme. patsnap.com The "induced fit" model describes how the initial binding of a ligand can lead to a conformational rearrangement of the enzyme's active site to better accommodate the substrate and facilitate the reaction. quora.com Conversely, the "conformational selection" model posits that the enzyme exists in an ensemble of conformations, and the ligand preferentially binds to a pre-existing conformation that is compatible with catalysis. nih.govsantafe.edu

Mechanisms of Carbon-Cobalt Bond Activation and Cleavage.nih.govresearchgate.netkisti.re.kracs.orgacs.org

A central feature of coenzyme B12-dependent enzymes is their ability to catalyze the cleavage of the C-Co bond of the coenzyme. nih.govresearchgate.netkisti.re.kracs.orgacs.org This bond is relatively stable in solution but is significantly labilized upon binding to the apoenzyme. nih.gov

Enzymatic Facilitation of Homolytic and Heterolytic C-Co Bond Fission

The cleavage of the C-Co bond can occur through two primary mechanisms: homolytic fission and heterolytic fission. byjus.comyoutube.com

Homolytic fission results in the formation of a cob(II)alamin species and an adenosyl radical. byjus.com This is the predominant pathway in most coenzyme B12-dependent isomerase and eliminase reactions, including the diol dehydrase reaction. frontiersin.org The enzyme facilitates this process by inducing a conformational distortion of the corrin (B1236194) ring of the cobalamin, which weakens the C-Co bond. nih.gov

Heterolytic fission would lead to the formation of either cob(I)alamin and a carbocation or cob(III)alamin and a carbanion. byjus.com While less common in the catalytic cycles of these enzymes, heterolytic cleavage can be involved in certain inactivation pathways.

The enzyme active site provides a specific environment that dramatically accelerates the rate of homolytic C-Co bond cleavage compared to the uncatalyzed reaction in solution. nih.gov

Characterization of Transient Radical Intermediates in Reaction Pathways

The homolytic cleavage of the C-Co bond generates highly reactive radical intermediates. allen.in In the case of diol dehydrase, the initial 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, initiating a cascade of radical rearrangements that ultimately leads to the product. frontiersin.orgnih.gov

The detection and characterization of these transient radical species are challenging due to their short lifetimes. allen.innih.gov Electron paramagnetic resonance (EPR) spectroscopy is a key technique used to observe and identify radical intermediates formed during the enzymatic reaction. nih.gov The EPR signals provide information about the structure and electronic environment of the radical species, offering direct evidence for the proposed radical-based mechanism. nih.govnih.gov The study of these intermediates is crucial for a complete understanding of the catalytic cycle and the mechanism of substrate rearrangement. frontiersin.org

Influence of Analog Structure on C-Co Bond Lability and Reactivity

The structure of cobalamin analogs significantly dictates the lability and reactivity of the cobalt-carbon (C-Co) bond, a critical factor in the catalytic cycle of B12-dependent enzymes. In this compound, the ethyl linker between the adenine moiety and the cobalamin core influences the electronic and steric environment of the C-Co bond. This alteration, when compared to the native coenzyme, adenosylcobalamin (AdoCbl), where a ribose moiety connects adenine to cobalamin, can modulate the bond dissociation energy.

Comparative Enzymatic Analysis of this compound Versus Native Coenzymes and Other Analogs

Substrate Specificity and Catalytic Efficiency Modulation

The substitution of the native adenosyl moiety with an adeninylethyl group can alter both the substrate specificity and catalytic efficiency of cobalamin-dependent enzymes. The active site of these enzymes is finely tuned to recognize the specific structure of AdoCbl. The adenine ring of AdoCbl often forms specific hydrogen bonds within the enzyme's active site, contributing to the precise positioning of the coenzyme for catalysis. researchgate.net

In the case of this compound, the altered linker may affect this positioning, potentially leading to a decrease in catalytic efficiency (kcat) or a change in the affinity for the substrate (Km). Studies on various enzyme systems have shown that modifications to the coenzyme can lead to significant changes in kinetic parameters. For instance, mutations in the active site of enzymes can alter substrate specificity by changing the binding pocket or modifying catalytic residues. numberanalytics.com Similarly, the use of a coenzyme analog like this compound can probe the stringency of the enzyme's active site for the coenzyme structure. The efficiency of catalysis is not solely dependent on substrate binding but also on the precise conformational changes required to facilitate the reaction, which can be influenced by the coenzyme's structure. nih.govfrontiersin.org

Studies on Inhibitory Mechanisms and Competitive Binding

This compound can act as a competitive inhibitor for enzymes that utilize AdoCbl. Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate or coenzyme, binds to the active site and prevents the natural substrate or coenzyme from binding. nih.gov In this context, this compound would compete with AdoCbl for the same binding site on the apoenzyme.

The effectiveness of this compound as an inhibitor would depend on its binding affinity relative to AdoCbl. While specific inhibition constants (Ki) for this compound are not detailed in the provided search results, the principles of competitive binding suggest that its ability to inhibit the enzyme is directly related to how well it mimics the binding of the native coenzyme. The structural similarity of the adenine and cobalamin portions suggests it would be a plausible competitive inhibitor, with the ethyl linker being the primary structural difference influencing its binding affinity.

Reactivation of Inactivated Cobalamin-Dependent Enzymes by Molecular Chaperone-like Factors

Cobalamin-dependent enzymes, such as diol dehydratase and glycerol (B35011) dehydratase, are susceptible to inactivation when the catalytic cycle is aborted, leading to a modified and tightly bound cobalamin cofactor. frontiersin.org The reactivation of these enzymes is an essential cellular process carried out by molecular chaperone-like proteins known as reactivases. researchgate.netnih.gov These reactivases mediate the exchange of the inactivated cofactor for a fresh, active coenzyme. nih.govunl.edu

ATP-Dependent Processes in Coenzyme Exchange and Enzyme Regeneration

The process of coenzyme exchange and enzyme regeneration is dependent on adenosine (B11128) triphosphate (ATP). unl.edunih.gov The reactivating factor, in an ATP-dependent manner, facilitates the removal of the damaged cofactor from the enzyme's active site. researchgate.netunl.edu This process typically occurs in two distinct steps. First, in the presence of adenosine diphosphate (B83284) (ADP), the reactivating factor forms a tight complex with the apoenzyme, leading to the release of the inactivated cobalamin. researchgate.netnih.gov Subsequently, the binding of ATP to this complex causes the dissociation of the reactivating factor, leaving a functional apoenzyme that can then bind a new, active coenzyme molecule. unl.edunih.gov ATP, therefore, plays a dual role: as a precursor to ADP which initiates the release of the inactive cofactor, and as an effector that releases the chaperone from the enzyme. nih.gov

Table 1: Key Molecules in ATP-Dependent Enzyme Reactivation

| Molecule | Role in Reactivation |

|---|---|

| ATP (Adenosine triphosphate) | Provides the energy for the dissociation of the reactivase-apoenzyme complex, regenerating the functional apoenzyme. nih.gov It is also a precursor to ADP. nih.govwikipedia.org |

| ADP (Adenosine diphosphate) | Promotes the formation of a tight complex between the reactivase and the apoenzyme, leading to the release of the inactivated cobalamin. researchgate.netnih.gov |

| Reactivase (Molecular Chaperone) | Mediates the exchange of inactivated cofactors for active ones in an ATP-dependent manner. researchgate.netnih.gov |

| Apoenzyme | The protein component of the enzyme, which becomes active upon binding to the coenzyme. |

| Inactive Cobalamin | A modified form of the coenzyme that remains tightly bound to the enzyme, rendering it inactive. frontiersin.org |

Discrimination Mechanisms between Adenine-Containing and Adenine-Lacking Cobalamins

The reactivating factors exhibit a remarkable ability to discriminate between adenine-containing cobalamins, like the native AdoCbl and analogs such as this compound, and adenine-lacking cobalamins, such as cyanocobalamin (B1173554). researchgate.netnih.gov The reactivation process strongly favors the exchange of bound, adenine-lacking cobalamins for free, adenine-containing ones. researchgate.netnih.gov

This specificity is rooted in the formation of a ternary complex involving the enzyme, the reactivating factor, and the cobalamin. nih.govacs.org The reactivase-mediated exchange is significantly more efficient when an adenine-containing cobalamin is available to replace an adenine-lacking one. For instance, the reactivating factor for diol dehydratase mediates the exchange of enzyme-bound cyanocobalamin for free adeninylpentylcobalamin, but the reverse reaction is not observed. researchgate.net This discrimination ensures that the enzyme is preferentially reactivated with a functional or near-functional coenzyme. The presence of an adenine ring-binding pocket within the enzyme-reactivase complex likely plays a crucial role in this selection process through a network of hydrogen bonds. researchgate.net While the enzyme-bound AdoCbl can be exchanged with free adeninylpentylcobalamin, this process is much less efficient, indicating a preference for retaining the active, native coenzyme. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adenosylcobalamin |

| Adenosine triphosphate |

| Adenosine diphosphate |

| Cyanocobalamin |

| Adeninylpentylcobalamin |

Theoretical and Computational Investigations of Adeninylethylcobalamin Reactivity and Interactions

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanics (QM) and Density Functional Theory (DFT) are at the forefront of computational investigations into the electronic properties and reactivity of organometallic complexes like adeninylethylcobalamin. numberanalytics.comwikipedia.orgutm.edu These methods allow for a detailed examination of the Co-C bond, which is central to the coenzyme's function.

The nature of the cobalt-carbon bond is a primary determinant of the coenzyme's reactivity. DFT calculations are frequently used to analyze the electronic structure of this bond in various cobalamins. nih.gov Natural Bond Orbital (NBO) calculations, for instance, can reveal the charge distribution and orbital composition of the Co-C bond. nsf.gov In related cobalt(III) alkyl complexes, the Co-C bond is characterized as having significant covalent character, though with some ionic contribution, leading to a δ+/δ- polarization. nsf.govmdpi.com

For this compound, the replacement of the natural ribose moiety with a simpler ethyl linker alters the electronic environment. Theoretical studies on analogous compounds suggest that the nature of the alkyl group and the trans-axial ligand significantly influences Co-C bond strength. rsc.org DFT calculations can quantify these effects by modeling the geometry and electronic properties. The interaction between the adenine (B156593) base and the enzyme active site is known to be critical for activating the Co-C bond, and theoretical models help elucidate how the ethyl linker might modify these crucial interactions compared to the native coenzyme. researchgate.net

Table 1: Representative NBO Analysis of Co-C Bonds in Cobalamin Models Note: This table presents typical data from DFT/NBO studies on related cobalamin complexes to illustrate the type of information generated. Specific values for this compound would require dedicated computational studies.

| Property | Cobalt (Co) Contribution | Carbon (C) Contribution | Polarization |

| Natural Charge | +0.25 to +0.45 | -0.50 to -0.70 | Coδ+-Cδ- |

| Orbital Hybridization (Co) | d2sp3-like | - | - |

| Orbital Hybridization (C) | - | sp3-like | - |

| NBO Composition | ~50-70% | ~30-50% | Covalent with ionic character |

Computational Elucidation of C-Co Bond Cleavage Pathways and Transition States

A key function of B₁₂-dependent enzymes is to accelerate the homolytic cleavage of the Co-C bond by a factor of approximately 10¹². nih.gov Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying this process, as they can treat the reactive center (coenzyme) with high-level QM accuracy while modeling the surrounding protein environment with computationally less expensive MM force fields. nih.gov

Studies on native adenosylcobalamin in enzymes like glutamate (B1630785) mutase have shown that the protein dramatically reduces the Co-C bond dissociation energy (BDE). nih.gov This catalytic effect is attributed to several factors that can be dissected computationally:

Conformational Distortion: The enzyme sterically forces the corrin (B1236194) ring and the upper ligand into a conformation that destabilizes the Co(III) state, effectively pre-paying part of the energy cost for cleavage. nih.gov

Transition State Stabilization: The enzyme environment provides favorable electrostatic and van der Waals interactions that stabilize the dissociated state, consisting of a cob(II)alamin and an alkyl radical. nih.gov

For this compound, computational studies would aim to determine the activation energy (ΔE≠) and reaction pathway for C-Co bond cleavage. researchgate.net DFT calculations can identify the transition state geometry and its associated energy barrier. The simpler ethyl linker in this compound, compared to the bulkier ribose in the native coenzyme, would likely result in different steric interactions with the enzyme, leading to a distinct BDE and activation profile that can be predicted through these computational models. researchgate.netnih.gov

Table 2: Calculated Energy Contributions to Co-C Bond Dissociation in an Enzymatic Environment (Example) Based on findings for adenosylcobalamin in glutamate mutase, illustrating the principles of computational analysis. nih.gov

| Contributing Factor | Energy Contribution (kJ/mol) | Description |

| Geometric Distortion | ~61 | Destabilization of the ground state Co(III) complex by the protein. |

| Enzyme-Product Stabilization | ~42 | Favorable electrostatic and van der Waals interactions with the dissociated state. |

| Radical Proximity | ~20 | Confinement of the alkyl radical near the cobalt center after cleavage. |

| Protein Relaxation | ~11 | Stabilization of the protein structure itself in the dissociated state. |

| Total Catalytic Effect | ~134 | Overall reduction in the Co-C bond dissociation energy by the enzyme. |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict chemical reactivity. wikipedia.orgnumberanalytics.comfiveable.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical descriptor of chemical reactivity and stability. numberanalytics.com

In the context of this compound, DFT calculations can determine the energies and spatial distributions of the FMOs. The HOMO is typically associated with the corrin ring and the cobalt center, while the LUMO is often localized along the Co-C bond axis, corresponding to a σ*(Co-C) antibonding orbital. A lower energy LUMO would indicate a more easily reducible, and thus weaker, Co-C bond. Computational analysis of the FMOs can help rationalize the observed reactivity of this compound as a coenzyme analog and explain differences in its efficiency compared to the native coenzyme. researchgate.netwpmucdn.com

Molecular Dynamics (MD) Simulations of Enzyme-Ligand Complexes

While QM methods excel at describing electronic structure and bond-breaking, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of large biomolecular systems over time. nih.govnih.gov For this compound, MD simulations provide insights into how the analog interacts with its partner enzyme on timescales from nanoseconds to microseconds. frontiersin.org

Enzyme active sites are not static but are highly dynamic, and this flexibility is often essential for catalysis. nih.govpreprints.org MD simulations can sample the vast conformational landscape of the enzyme-ligand complex, revealing the dominant conformational states and the dynamic interplay between the coenzyme, substrate, and protein residues. nih.govbiorxiv.org

Simulations of an this compound-enzyme complex would reveal how the analog settles into the active site. frontiersin.org Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To map the network of interactions that anchor the adenine and ethyl-cobalamin portions within the active site.

These simulations can show whether this compound adopts a catalytically competent conformation or becomes trapped in non-productive states, providing a structural basis for its observed coenzymatic activity or inhibition. researchgate.netbiorxiv.org The dynamic cross-correlations between residue motions can also be calculated to identify allosteric networks that transmit information from distant parts of the protein to the active site. labxing.com

Solvent molecules, particularly water, play a critical role in enzyme function, mediating interactions and participating directly in reaction mechanisms like proton transfer. mdpi.com Many cobalamin-dependent reactions involve complex proton transfer steps. nih.govnih.gov MD simulations explicitly include solvent, allowing for the study of its structural and dynamic effects. mdpi.com

In the active site of an enzyme bound to this compound, MD simulations can map the location and residence times of water molecules. This can reveal conserved water clusters that may form proton wires or relays, facilitating the movement of protons between the substrate, coenzyme, and catalytic residues like aspartate or histidine. mdpi.comnih.gov The protonation states of ionizable residues can be modeled to understand how the local environment shifts pKa values to enable otherwise unfavorable proton transfer events. nih.gov By simulating the entire system, MD provides a dynamic picture of how solvent reorganization is coupled to the conformational changes required for the enzymatic reaction to proceed. chemrxiv.orgrsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become a cornerstone for investigating the mechanisms of complex biochemical reactions within enzymes. researchgate.netresearchgate.net These approaches offer a balance between computational accuracy and feasibility by treating a small, chemically active region of the system with high-level quantum mechanics (QM), while the larger surrounding environment, such as the protein and solvent, is described using more computationally efficient molecular mechanics (MM) force fields. researchgate.netnih.govacs.orgmdpi.com For cobalamin-dependent enzymes, the QM region typically includes the corrin ring, the axial ligands of the cobalt ion, and the substrate, as this is where bond-breaking and bond-forming events occur. researchgate.netnih.gov The surrounding protein residues are handled by MM, allowing for the simulation of the entire enzyme-cofactor-substrate complex. mdpi.com

A significant application of QM/MM is in elucidating the mechanism of Co-C bond cleavage in adenosylcobalamin (AdoCbl), a process central to the function of many B12-dependent enzymes and a key model for understanding analogs like this compound. Computational studies on enzymes like glutamate mutase have revealed that the protein environment accelerates the homolytic cleavage of the Co-C bond by a factor of approximately 10¹² compared to the cofactor in aqueous solution. nih.gov QM/MM calculations have been instrumental in dissecting the factors responsible for this remarkable rate enhancement. nih.govnih.gov The enzyme is shown to destabilize the bound state of the coenzyme and stabilize the dissociated state (the Co(II)alamin and adenosyl radical pair). nih.gov This catalytic effect is attributed to several key contributions from the protein environment, which have been quantified through detailed computational analysis. nih.gov

For instance, in glutamate mutase, the total reduction in the Co-C bond dissociation energy (BDE) within the enzyme is calculated to be substantial. nih.gov This effect arises from a combination of geometric distortion of the coenzyme forced by the protein, electrostatic and van der Waals stabilization of the radical-pair product, and conformational constraints. nih.gov The enzyme physically strains the coenzyme, particularly the ribose moiety, which accounts for a significant portion of the BDE reduction. nih.gov Furthermore, electrostatic interactions between the enzyme, the coenzyme, and the substrate play a crucial role in stabilizing the products of Co-C bond homolysis. nih.gov

Table 1: QM/MM Calculated Contributions to Co-C Bond Dissociation Energy (BDE) Reduction in Glutamate Mutase (This interactive table summarizes the energetic factors contributing to the enzyme-catalyzed cleavage of the Co-C bond as determined by QM/MM studies. nih.gov)

| Catalytic Contribution | Energy (kJ/mol) | Description |

|---|---|---|

| Conformational Constraint | 20 | The enzyme keeps the adenosine (B11128) radical within 4.2 Å of the Cobalt ion, stabilizing the dissociated state. |

| Environmental Stabilization | 42 | Electrostatic and van der Waals interactions from the surrounding enzyme stabilize the dissociated state. |

| Protein Stabilization | 11 | The protein structure itself is more stable in the state where the Co-C bond is cleaved. |

| Geometric Distortion | 61 | The enzyme forces a distortion in the coenzyme's structure, primarily in the ribose moiety, which is more pronounced in the bound Co(III) state, thus lowering the energy required for cleavage. |

| Total BDE Reduction | 134 | The cumulative effect of the protein environment on weakening the Co-C bond. |

These computational insights, which would be difficult to obtain through experimental means alone, highlight the active role of the protein in catalysis, going beyond a simple "lock-and-key" model to one of dynamic and energetic participation. nih.gov

Substrate Tunneling and Quantum Effects in Cobalamin Catalysis

Beyond classical transition state theory, computational and experimental studies have revealed the importance of quantum mechanical effects in the mechanisms of cobalamin-dependent enzymes. imrpress.com One of the most significant of these is quantum tunneling, a phenomenon where a particle, such as a hydrogen atom, can pass through an energy barrier rather than needing sufficient energy to go over it. imrpress.com This effect is particularly relevant for the transfer of light particles and can lead to reaction rates that are significantly faster than predicted by classical models. imrpress.com

In many AdoCbl-dependent enzymes, the catalytic cycle involves the abstraction of a hydrogen atom from the substrate by the 5'-deoxyadenosyl radical generated from Co-C bond homolysis. nih.govnih.gov This hydrogen transfer step has been identified as a key point where quantum tunneling can play a major role. nih.gov A primary indicator of quantum tunneling is the measurement of a large kinetic isotope effect (KIE). imrpress.com The KIE is the ratio of the reaction rate with a lighter isotope (like hydrogen, H) to the rate with a heavier isotope (like deuterium (B1214612), D, or tritium (B154650), T). Classically, this ratio is limited by differences in zero-point energies, but tunneling can lead to exceptionally large KIEs, especially at low temperatures. imrpress.com

Several cobalamin-dependent isomerases exhibit large KIEs, providing strong evidence for hydrogen tunneling in their catalytic mechanisms. nih.govpharmacoeconomics.ru For example, studies on diol dehydratase and ethanolamine (B43304) ammonia (B1221849) lyase have reported exalted tritium isotope effects, suggesting that nonclassical pathways are significantly involved in the hydrogen atom abstraction steps for these enzymes. nih.govpharmacoeconomics.ru Computational models that incorporate quantum effects are essential for accurately describing the reaction kinetics and understanding the complete catalytic mechanism of these enzymes. imrpress.com

Table 2: Observed Kinetic Isotope Effects (KIEs) in Cobalamin-Dependent Enzymes (This interactive table presents examples of large KIEs observed in B12 enzymes, which are indicative of quantum tunneling. nih.govpharmacoeconomics.ru)

| Enzyme | Isotope Comparison | Observed KIE | Significance |

|---|---|---|---|

| Diol Dehydratase | H vs T | ~80–110 | Exalted KIE strongly suggests a significant contribution from quantum tunneling in the hydrogen transfer step. nih.govpharmacoeconomics.ru |

| Ethanolamine Ammonia Lyase | H vs T | ~80–110 | Similar to diol dehydratase, this large KIE points to a nonclassical hydrogen transfer mechanism. nih.govpharmacoeconomics.ru |

| Glutamate Mutase | H vs D | 4.1 (at 10 °C) | This value is within the semi-classical limit, suggesting tunneling may be less prominent compared to other B12 enzymes under these conditions. nih.gov |

The consideration of quantum tunneling provides a more complete picture of catalysis in these complex systems, demonstrating that enzymes may have evolved to utilize these nonclassical effects to enhance their efficiency. imrpress.com

Computational Design and Prediction of Novel this compound Analogs and Their Functions

Computational chemistry serves not only to explain the function of natural biomolecules but also as a powerful predictive tool for the rational design of novel analogs with tailored properties. nih.govpharmacoeconomics.rupharmacoeconomics.ru In the context of cobalamins, computational methods are used to design and evaluate new derivatives, such as this compound, to probe enzyme mechanisms, act as inhibitors, or function as drug delivery vehicles. nih.govresearchgate.net These in silico approaches allow researchers to predict how modifications to the corrin ring, the axial ligands, or the nucleotide loop will impact the molecule's stability, reactivity, and interaction with proteins. pharmacoeconomics.rupharmacoeconomics.ru

A key application is the prediction of how an analog will function within an enzyme's active site. For instance, studies on this compound, an analog where the D-ribosyl moiety of the natural coenzyme is replaced by a simple ethyl chain, have shown it to be inactive as a coenzyme for diol dehydrase but to act as a weak competitive inhibitor. researchgate.net Computational modeling can rationalize such findings by analyzing the binding pose and interactions of the analog within the active site, revealing why it can bind but fails to trigger the catalytic activation of the Co-C bond. researchgate.net

The design process often involves using methods like Density Functional Theory (DFT) or QM/MM to model the geometric and electronic structures of hypothetical analogs. nih.govnih.gov For example, DFT has been used to characterize novel B12 derivatives where the native axial ligand is replaced with groups like imidazole (B134444) or pyrazine. nih.gov These calculations can predict the thermodynamic favorability of forming such analogs and assess their potential to act as carriers for other molecules, like the anticancer drug cisplatin. nih.gov The models can predict the relative strengths of the coordinate bonds, providing insight into the stability and potential release mechanism of the carried drug. nih.gov Similarly, in silico methods have been used to analyze the structural effects of replacing the central cobalt ion with its group-IX homologue, rhodium, creating "antivitamins B12" that can act as inhibitors of cellular processes. researchgate.netresearchgate.net

Furthermore, computational predictions can be linked with experimental validation to create a powerful design-build-test cycle. The binding affinity of a newly designed analog to key transport proteins, such as intrinsic factor, can be predicted computationally and then measured experimentally using techniques like surface plasmon resonance (SPR). imrpress.comimrpress.com This provides a direct assessment of the analog's potential for biological uptake and activity, guiding the development of novel cobalamin-based therapeutics. imrpress.comimrpress.com

Table 3: Examples of Computationally Designed or Analyzed Cobalamin Analogs (This interactive table showcases various cobalamin derivatives that have been studied using computational methods to predict their structure and function. researchgate.netnih.govresearchgate.net)

| Analog Name/Type | Modification | Computational Method | Predicted/Analyzed Function or Property |

|---|---|---|---|

| This compound | D-ribosyl group replaced by an ethyl chain | N/A (Used in experimental studies to probe mechanism) | Acts as a competitive inhibitor of diol dehydrase, not a coenzyme. researchgate.net |

| B12-Cisplatin Conjugates | β-ligand (e.g., pyrazine) acts as a bridge to cisplatin | Density Functional Theory (DFT) | Thermodynamically favorable binding; designed as a potential targeted drug delivery system. nih.gov |

| Acetylrhodibalamin | Cobalt ion replaced by Rhodium | In silico structural analysis | Acts as a B12 mimic and potential "antivitamin B12" for inhibiting cellular processes. researchgate.net |

| Nitrosylcobalamin (NO-Cbl) | Nitric oxide (NO) group attached to the cobalt center | (Analyzed with SPR, guided by computational concepts) | Potential as a targeted therapeutic agent to deliver NO, leveraging natural cobalamin uptake pathways. imrpress.comimrpress.com |

Future Research Directions in Adeninylethylcobalamin Science

Development of Advanced Spectroscopic Probes for Real-time Mechanistic Studies

The study of enzyme mechanisms requires tools that can capture transient intermediates and dynamic conformational changes in real-time. While early spectroscopic studies have shown that AdeEtCbl is converted to enzyme-bound hydroxocobalamin (B81358) upon interaction with diol dehydrase, these were largely endpoint observations. researchgate.net Future research must focus on developing and applying advanced spectroscopic probes to elucidate the precise, time-resolved mechanism of AdeEtCbl's interaction with enzymes.

The development of site-directed labeling techniques allows for the placement of spectroscopic probes at specific locations within the enzyme or on the cobalamin molecule itself. nih.gov Techniques such as time-resolved fluorescence resonance energy transfer (FRET), electron paramagnetic resonance (EPR), and single-molecule spectroscopy can provide unprecedented detail about the structural dynamics during the binding of AdeEtCbl and the subsequent cleavage of its Co-C bond. nih.gov These methods can overcome the limitations of static crystal structures by defining dynamically disordered states and mapping the conformational landscape of the enzyme-analog complex in solution. nih.gov For instance, applying these techniques could definitively characterize the heterolytic cleavage of the Co-C bond in AdeEtCbl by diol dehydrase, a process that contrasts with the homolytic cleavage observed with the natural coenzyme. wordpress.com

Table 1: Potential Applications of Advanced Spectroscopic Techniques in AdeEtCbl Research

| Spectroscopic Technique | Information Gained | Potential Application for AdeEtCbl |

|---|---|---|

| Time-Resolved FRET | Measures distances between two fluorophores. | Map conformational changes in the apoenzyme upon binding of AdeEtCbl. |

| Electron Paramagnetic Resonance (EPR) | Detects unpaired electrons; provides information on structure and dynamics. | Characterize the electronic state of the cobalt center during the interaction and confirm the absence of radical intermediates. |

| Single-Molecule Spectroscopy | Observes individual molecules, revealing heterogeneity in dynamics. | Directly observe the binding and Co-C bond cleavage events one molecule at a time, identifying transient intermediates. |

| Raman Spectroscopy | Provides information on vibrational modes of molecules. | Directly probe the Co-C bond and its environment within the enzyme's active site, monitoring its cleavage in real-time. |

Exploration of Adeninylethylcobalamin Interactions with Other Cobalamin-Dependent Systems

Research on AdeEtCbl has been narrowly focused, with most studies examining its interaction with diol dehydratase from Klebsiella pneumoniae. researchgate.netresearchgate.net However, a wide array of cobalamin-dependent enzymes exists in nature, catalyzing diverse chemical reactions. unl.edunih.gov These include isomerases like methylmalonyl-CoA mutase, methyltransferases such as methionine synthase, and ribonucleotide reductases. unl.edunih.gov A significant future avenue of research is the systematic exploration of how AdeEtCbl interacts with this broader family of enzymes.

Such studies would investigate whether AdeEtCbl acts as a general inhibitor for all cobalamin-dependent enzymes or if its effects are specific. By comparing its binding affinity and inhibitory constants (Ki) across different enzymes, researchers can gain insights into the specific structural features of enzyme active sites that recognize the adenosyl moiety of the natural coenzyme. researchgate.net For example, while inactive as a coenzyme, AdeEtCbl is a potent competitive inhibitor of diol dehydrase. researchgate.net It is crucial to determine if it exhibits similar high-affinity inhibition towards other enzymes like glutamate (B1630785) mutase or methylmalonyl-CoA mutase. This exploration could lead to the development of specific inhibitors for targeted therapeutic or biotechnological applications.

Table 2: Proposed Investigation of AdeEtCbl with Various Cobalamin-Dependent Enzymes

| Enzyme Class | Example Enzyme | Known Function | Hypothetical Research Question for AdeEtCbl |

|---|---|---|---|

| Isomerases | Methylmalonyl-CoA Mutase | Converts L-methylmalonyl-CoA to succinyl-CoA. nih.gov | Does AdeEtCbl bind and inhibit the mutase? What are the structural determinants for its interaction? |

| Methyltransferases | Methionine Synthase (MetH) | Catalyzes the methylation of homocysteine to methionine. unl.edu | Can AdeEtCbl interact with the Co(I) state of the enzyme and block the catalytic cycle? |

| Reductases | Ribonucleotide Reductase (Class II) | Converts ribonucleotides to deoxyribonucleotides. unl.edu | Does AdeEtCbl act as an antagonist, preventing the binding of the natural coenzyme AdoCbl? |

| Dehalogenases | Reductive Dehalogenase | Removes halogen atoms from organohalides. nih.gov | Can AdeEtCbl interfere with the reductive dehalogenation process, and what does this reveal about the enzyme's active site? |

Integration of "Omics" Data for Comprehensive Biochemical Contextualization

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a powerful framework for understanding biological systems on a global scale. nih.govplos.orgnih.gov A forward-looking research direction involves integrating these technologies to understand the comprehensive biochemical impact of this compound on a living organism. This systems-level approach moves beyond studying the interaction with a single, purified enzyme.

By introducing AdeEtCbl to a microorganism that relies on cobalamin metabolism, such as Klebsiella pneumoniae, researchers can monitor the resulting changes across the entire molecular landscape. researchgate.net For example, transcriptomic analysis (RNA-Seq) could reveal how the cell alters gene expression in response to the inhibition of a key metabolic pathway. Metabolomics could identify the accumulation of specific substrates (e.g., 1,2-propanediol) and a deficit in downstream products, providing a direct readout of the enzymatic block. nih.gov This multi-omics approach will not only validate the in-vitro findings on a cellular level but also has the potential to uncover previously unknown regulatory networks and off-target effects, providing a rich, contextualized understanding of cobalamin-dependent pathways. nih.govplos.org

Table 3: Framework for Multi-Omics Integration in AdeEtCbl Research

| Omics Technology | Data Generated | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Differential gene expression profiles. | Identification of stress response pathways and regulatory feedback loops activated by the presence of AdeEtCbl. |

| Proteomics | Changes in protein abundance. | Quantification of the expression levels of cobalamin-dependent enzymes and their associated chaperones. |

| Metabolomics | Profiles of small molecule metabolites. | Direct measurement of the metabolic bottleneck caused by enzyme inhibition and identification of accumulated substrates or depleted products. |

| Fluxomics (¹³C-MFA) | Metabolic flux rates through pathways. | Quantifying the redistribution of metabolic fluxes in response to the inhibition, revealing cellular adaptation strategies. |

Bio-Inspired Catalysis Using Designed this compound Mimics

Bio-inspired catalysis seeks to harness the principles of natural enzymes to create novel, efficient, and selective synthetic catalysts. uva.nlmdpi.com The unique reactivity of the AdeEtCbl-enzyme complex—specifically the heterolytic cleavage of the Co-C bond—offers an intriguing blueprint for catalyst design. wordpress.com This contrasts with the radical-based chemistry initiated by the homolytic cleavage of AdoCbl in most enzymatic reactions. nih.gov

Future research should focus on designing synthetic coordination complexes that mimic the core structural features of AdeEtCbl and the enzymatic active site that activates it. The goal would be to develop catalysts that can perform specific chemical transformations that are challenging to achieve with traditional methods. For instance, a catalyst inspired by the AdeEtCbl/diol dehydrase system could be designed for selective deamination or dehydration reactions under mild conditions. Researchers can systematically modify the axial ligands and the corrin (B1236194) ring scaffold to tune the electronic properties of the cobalt center, thereby controlling the mode of Co-C bond cleavage (heterolytic vs. homolytic) and directing the outcome of a catalytic reaction. rsc.orgnih.gov

Table 4: Design Strategies for AdeEtCbl-Inspired Catalysts

| Catalyst Design Feature | Rationale | Potential Catalytic Application |

|---|---|---|

| Modified Equatorial Ligand | Tune the electronic properties of the cobalt center to favor heterolysis. | Selective elimination reactions (e.g., dehydrohalogenation). rsc.org |

| Supramolecular Scaffolding | Create a "synthetic active site" to bind a substrate and the AdeEtCbl mimic in a specific orientation. | Stereoselective synthesis. |

| Photosensitizing Moieties | Incorporate light-harvesting groups to enable photochemically driven catalysis. | Light-driven redox reactions. |

| Bifunctional Ligands | Include acidic/basic groups in the ligand scaffold to mimic enzyme residues that facilitate bond cleavage. | Acid/base-catalyzed rearrangements. |

Applications of Advanced Computational Methods for Predictive Modeling and Analog Discovery

Advanced computational methods, including quantum mechanics (QM), molecular dynamics (MD) simulations, and machine learning (ML), are transforming chemical and biological research. mdpi.comnih.govunimi.it Applying these tools to this compound can accelerate discovery and provide insights that are difficult to obtain through experiments alone. Future research in this area will be critical for predictive modeling and the rational design of new cobalamin analogs.

MD simulations can be used to model the dynamic process of AdeEtCbl binding to an apoenzyme, revealing the key protein-ligand interactions and the conformational changes that lead to the catalytically competent state. unimi.it QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can then be employed to model the electronic rearrangements during the Co-C bond cleavage, clarifying the factors that favor a heterolytic pathway. Furthermore, machine learning models can be trained on existing data to predict the binding affinity and inhibitory activity of newly designed AdeEtCbl analogs, drastically reducing the time and cost of synthesis and screening. numberanalytics.com This computational-experimental synergy will enable the rapid discovery of novel molecular probes and inhibitors with tailored properties for specific enzymatic targets.

Table 5: Computational Approaches for Advancing AdeEtCbl Research

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode of AdeEtCbl in various enzyme active sites. | Prioritization of enzyme targets for experimental validation. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the enzyme-AdeEtCbl complex. | Understanding of conformational changes and the role of protein dynamics in binding and inhibition. unimi.it |

| QM/MM Calculations | Model the mechanism of Co-C bond cleavage at the quantum level. | Elucidation of the energetic profile of the reaction and the factors favoring heterolysis over homolysis. |

| Machine Learning (ML) | Develop predictive models for analog activity (Quantitative Structure-Activity Relationship - QSAR). | Rapid virtual screening and rational design of new AdeEtCbl analogs with enhanced potency or selectivity. numberanalytics.com |

Q & A

Q. What are the key analytical methods for identifying and characterizing adeninylethylcobalamin in vitro?

To confirm the structural integrity of this compound, researchers should employ a combination of spectroscopic techniques:

- UV-Vis spectroscopy to detect characteristic absorption peaks (e.g., 525 nm for cobalamin derivatives) .

- High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) to verify molecular weight and purity .

- Nuclear magnetic resonance (NMR) (¹H, ¹³C) to resolve the ethyl-adenine ligand coordination and axial bonding patterns . Note: Cross-validate results with synthetic standards and ensure compliance with IUPAC nomenclature for compound identification .

Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

- Controlled degradation studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation kinetics via HPLC at timed intervals .

- Data interpretation : Use Arrhenius plots to predict shelf-life and identify degradation byproducts (e.g., free adenine or ethylcobalamin fragments) .

- Ethical considerations : Adhere to environmental safety protocols (e.g., avoid releasing lab-generated degradation products into ecosystems) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation risks, as cobalamin derivatives may produce fine particulates during handling .

- Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous waste, following OSHA HCS and GHS guidelines .

Advanced Research Questions

Q. How can metabolic pathways involving this compound be mapped in mammalian systems?

- Isotopic labeling : Synthesize this compound with ¹⁴C-labeled ethyl groups to trace uptake and distribution in cell cultures or animal models .

- Enzymatic assays : Measure cofactor activity in methionine synthase or methylmalonyl-CoA mutase reactions using kinetic analyses (e.g., , ) .

- Data contradictions : Address variability in tissue-specific bioavailability by conducting dose-response studies across multiple organ systems .

Q. What experimental strategies resolve contradictions in reported redox potentials of this compound?

- Standardized conditions : Replicate experiments under controlled O₂ levels (e.g., anaerobic chambers) to prevent oxidation artifacts .

- Electrochemical validation : Use cyclic voltammetry with Ag/AgCl reference electrodes to compare redox profiles across independent labs .

- Collaborative verification : Share raw datasets via repositories (e.g., NIH portals) to enable cross-lab statistical meta-analysis .

Q. How can computational modeling optimize this compound’s ligand-binding affinity for therapeutic applications?

- Molecular dynamics (MD) simulations : Model this compound’s interaction with cytoplasmic methionine synthase using software like GROMACS or AMBER .

- Docking studies : Screen for steric clashes or electronic mismatches between the ethyl-adenine ligand and enzyme active sites .

- Experimental calibration : Validate in silico predictions with surface plasmon resonance (SPR) to measure binding kinetics in real time .

Q. What methodologies address the synthesis challenges of this compound’s stereoisomers?

- Chiral chromatography : Use cellulose-based chiral columns to separate α/β axial isomers .

- X-ray crystallography : Resolve crystal structures to confirm stereochemical configurations and assign Cahn-Ingold-Prelog priorities .

- Yield optimization : Compare photolytic vs. enzymatic synthesis routes, quantifying efficiency via reaction mass balance .

Methodological Guidelines

- Literature review : Prioritize primary sources (e.g., PubMed, Web of Science) over secondary interpretations to minimize bias .

- Data presentation : Include raw datasets in appendices and processed data (e.g., kinetic plots, NMR spectra) in main texts .

- Reproducibility : Document reagent sources (e.g., CAS numbers), instrument calibration protocols, and statistical thresholds (e.g., p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.